8-(2-Chlorophenyl)-8-oxooctanoic acid

Übersicht

Beschreibung

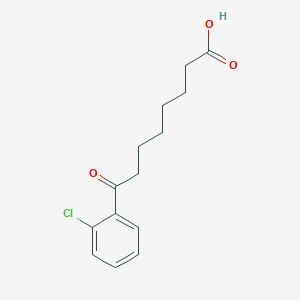

8-(2-Chlorophenyl)-8-oxooctanoic acid is an organic compound with a molecular formula of C14H17ClO3 It is characterized by the presence of a chlorophenyl group attached to an oxooctanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic acid typically involves the reaction of 2-chlorobenzaldehyde with octanoic acid under specific conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid in a solvent like toluene. The reaction mixture is heated under reflux, allowing the formation of the desired product through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

8-(2-Chlorophenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Medicinal Chemistry

Building Block in Synthesis

The compound serves as an essential building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals. Specifically, it has been utilized in creating derivatives that exhibit enhanced biological activity against various targets, including enzymes involved in metabolic pathways.

Case Study: HDAC Inhibition

Recent studies have investigated the potential of 8-(2-Chlorophenyl)-8-oxooctanoic acid derivatives as histone deacetylase (HDAC) inhibitors. HDACs play a crucial role in epigenetic regulation and are implicated in cancer progression. Research indicates that certain derivatives demonstrate selective inhibition of HDAC8, which is associated with anti-neuroblastoma activity. The synthesis of proteolysis targeting chimeras (PROTACs) based on this compound has shown promising results in reducing neuroblastoma cell proliferation .

Biological Applications

Metabolic Pathway Studies

The compound is being explored for its role in metabolic pathways. Its interaction with specific enzymes allows researchers to study its effects on amino acid metabolism and other biochemical processes. This research is critical for understanding how modifications to the compound can influence its biological activity.

Biomarker Potential

There is ongoing investigation into the potential of this compound as a biomarker for certain diseases. Its stability and presence in biological systems make it a candidate for further research into diagnostic applications.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for synthesizing compounds used in different applications, including agrochemicals and polymer additives.

The applications of this compound extend across multiple scientific disciplines, highlighting its versatility as both a synthetic intermediate and a subject of biological research. Future studies may focus on optimizing its derivatives for enhanced therapeutic efficacy and exploring its full potential in industrial applications.

As research progresses, the compound's role in drug development and metabolic studies will likely expand, providing insights that could lead to novel therapeutic strategies and industrial innovations.

Wirkmechanismus

The mechanism by which 8-(2-Chlorophenyl)-8-oxooctanoic acid exerts its effects involves interactions with various molecular targets. The chlorophenyl group can interact with hydrophobic regions of proteins or enzymes, potentially inhibiting their activity. The oxo group may participate in hydrogen bonding or other interactions with biological molecules, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

8-(2-Bromophenyl)-8-oxooctanoic acid: Similar structure but with a bromine atom instead of chlorine.

8-(2-Fluorophenyl)-8-oxooctanoic acid: Contains a fluorine atom in place of chlorine.

8-(2-Methylphenyl)-8-oxooctanoic acid: Features a methyl group instead of chlorine.

Uniqueness

8-(2-Chlorophenyl)-8-oxooctanoic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity in substitution reactions and potential biological activity. The chlorine atom can also influence the compound’s solubility and interaction with other molecules, making it distinct from its analogs.

Biologische Aktivität

8-(2-Chlorophenyl)-8-oxooctanoic acid is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

- Chemical Formula : C15H17ClO3

- Molecular Weight : 284.75 g/mol

The compound features a chlorophenyl group, which enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is believed to involve:

- Protein Interaction : The chlorophenyl group can interact with hydrophobic regions of proteins or enzymes, potentially inhibiting their activity.

- Hydrogen Bonding : The oxo group may participate in hydrogen bonding with biological molecules, affecting their function and stability.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. The presence of the chlorophenyl group may enhance binding affinity to specific enzymes, leading to modulation of their activity. This characteristic is crucial for developing therapeutic agents targeting various diseases.

Case Studies

- Inhibition of Enzymatic Activity : A study evaluating the inhibition of histone deacetylase (HDAC) enzymes found that compounds with similar structures to this compound displayed potent inhibitory effects, suggesting potential applications in cancer therapy .

- Antimicrobial Properties : In a comparative study, derivatives of octanoic acid were shown to possess antimicrobial activity against multiple strains of bacteria and fungi. The results indicate that modifications in the chemical structure can lead to enhanced biological activity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Enzyme Inhibition | Other Notable Activities |

|---|---|---|---|

| This compound | Moderate | Potential | Unknown |

| 8-(2-Bromophenyl)-8-oxooctanoic acid | High | Significant | Anti-inflammatory |

| 8-(2-Fluorophenyl)-8-oxooctanoic acid | Moderate | Moderate | Antioxidant |

Eigenschaften

IUPAC Name |

8-(2-chlorophenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c15-12-8-6-5-7-11(12)13(16)9-3-1-2-4-10-14(17)18/h5-8H,1-4,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQZLNOXRQSGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645506 | |

| Record name | 8-(2-Chlorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-65-9 | |

| Record name | 2-Chloro-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(2-Chlorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.